4-[(4-Ethoxyphenoxy)methyl]benzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethoxyphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-20-14-7-9-15(10-8-14)21-11-12-3-5-13(6-4-12)16(19)18-17/h3-10H,2,11,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHYENOLFUKVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathway Analysis of 4 4 Ethoxyphenoxy Methyl Benzohydrazide
Retrosynthetic Analysis and Strategic Disconnections for 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are identified, outlining a logical and efficient synthetic pathway.
The first disconnection targets the hydrazide functional group (-CONHNH₂). This group is commonly formed via the hydrazinolysis of an ester. This bond cleavage suggests a precursor molecule, Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate . This transformation is a standard and high-yielding reaction in organic synthesis.
The second key disconnection is the ether linkage (-O-CH₂-). This bond is typically formed through a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This approach involves disconnecting the ether bond to yield a nucleophile, 4-Ethoxyphenol (B1293792) , and an electrophile, Methyl 4-(bromomethyl)benzoate (B8499459) .
This two-step retrosynthetic analysis simplifies the complex target molecule into three key precursors: 4-ethoxyphenol, methyl 4-(bromomethyl)benzoate, and hydrazine (B178648) hydrate (B1144303). The forward synthesis would therefore involve the preparation of the two aromatic precursors, their condensation to form the key ester intermediate, followed by hydrazinolysis to yield the final product.
Optimized Synthesis Protocols for the Core this compound Structure
The synthesis of this compound is achieved through a linear sequence of reactions, each requiring specific conditions for optimal yield and purity.
Precursor Synthesis and Functional Group Introduction
The successful synthesis of the target molecule relies on the efficient preparation of its key precursors.
Synthesis of 4-Ethoxyphenol: One common method for the synthesis of 4-ethoxyphenol is the mono-ethylation of hydroquinone (B1673460). This reaction is typically performed by treating hydroquinone with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, in the presence of a base to deprotonate the phenolic hydroxyl group. Another established method involves the reaction of p-benzoquinone with an alcohol, such as ethanol (B145695), in the presence of a catalyst like Amberlyst-15, which can yield up to 69% of the desired product. chemicalbook.com
Synthesis of Methyl 4-(bromomethyl)benzoate: This precursor is generally synthesized from methyl 4-methylbenzoate via a free-radical bromination reaction. guidechem.com The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. guidechem.comysu.edu The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. guidechem.com
Interactive Table: Synthesis of Methyl 4-(bromomethyl)benzoate
| Reactant | Reagent | Initiator | Solvent | Time (h) | Yield (%) | Reference |
| Methyl 4-methylbenzoate | N-Bromosuccinimide | AIBN | CCl₄ | 7 | - | guidechem.com |
| 4-Methylbenzoic acid | N-Bromosuccinimide | Benzoyl Peroxide | Chlorobenzene (B131634) | 1 | - | ysu.edu |
Key Condensation Reactions and Intermediate Transformations
With the precursors in hand, the core structure of the molecule is assembled through two key transformations.
Step 1: Williamson Ether Synthesis to form Methyl 4-[(4-ethoxyphenoxy)methyl]benzoate This step involves the formation of the crucial ether linkage. 4-Ethoxyphenol is first treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This generates the 4-ethoxyphenoxide anion, a potent nucleophile. Subsequent addition of the electrophile, methyl 4-(bromomethyl)benzoate, results in a nucleophilic substitution (Sₙ2) reaction, where the phenoxide displaces the bromide ion, forming the intermediate ester, methyl 4-[(4-ethoxyphenoxy)methyl]benzoate.
Step 2: Hydrazinolysis to form this compound The final step is the conversion of the methyl ester intermediate into the target benzohydrazide (B10538). This is achieved through hydrazinolysis. The ester, methyl 4-[(4-ethoxyphenoxy)methyl]benzoate, is refluxed with an excess of hydrazine hydrate (N₂H₄·H₂O), often using an alcohol like methanol (B129727) or ethanol as a solvent. nih.gov The reaction proceeds via a nucleophilic acyl substitution mechanism, where the highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The reaction mixture is typically heated for several hours, after which the excess solvent and hydrazine are removed to yield the crude product, which can then be purified by recrystallization. nih.gov
Novel Synthetic Routes and Process Intensification
Research into the synthesis of complex organic molecules increasingly focuses on improving efficiency, sustainability, and understanding reaction mechanisms.
Exploration of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several modifications to the synthesis of this compound can be proposed to align with these principles.
Solvent Selection: In the bromination step for the synthesis of methyl 4-(bromomethyl)benzoate, the use of hazardous solvents like carbon tetrachloride is common. guidechem.comgoogle.com A greener alternative is the use of solvents like chlorobenzene or ethyl acetate, which have a lower environmental impact. google.com
Catalysis: The ether synthesis step can be made more efficient and greener by employing phase-transfer catalysis (PTC). A PTC, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkyl halide, often allowing the reaction to proceed under milder conditions with reduced solvent usage and easier work-up.
Mechanochemistry: A significant advancement in green synthesis is the use of mechanochemical methods, such as ball-milling. rsc.org This technique can potentially be applied to the Williamson ether synthesis or the hydrazinolysis step. By grinding the reactants together, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding), reaction times can be drastically reduced, and the need for large volumes of volatile organic solvents can be eliminated, leading to a more sustainable process. rsc.org
Mechanistic Studies of Catalyst Development and Reaction Condition Modulation
A deeper understanding of reaction mechanisms allows for the rational design of better catalysts and the optimization of reaction conditions.
Radical Bromination: The free-radical bromination of the methyl group on methyl 4-methylbenzoate proceeds through a well-established chain reaction mechanism involving initiation, propagation, and termination steps. While thermal initiators like AIBN are effective, photochemical initiation using UV light can also be employed, sometimes offering higher selectivity and proceeding at lower temperatures, which can be advantageous for industrial-scale synthesis. google.com
Williamson Ether Synthesis: The mechanism is a classic Sₙ2 reaction. The rate and efficiency are highly dependent on the choice of base, solvent, and temperature. Stronger, non-nucleophilic bases and polar aprotic solvents generally favor the reaction. Research into novel catalysts, such as specific ionic liquids or polymer-supported catalysts, could lead to improved reaction rates, easier catalyst separation, and enhanced process sustainability.
Hydrazinolysis: While often performed without a catalyst, the hydrazinolysis of esters can be influenced by reaction conditions. Microwave-assisted synthesis is a modern technique that can significantly accelerate this transformation, reducing reaction times from hours to minutes. This process intensification leads to higher throughput and energy savings. Mechanistic studies could explore the potential for specific catalysts to lower the activation energy of the nucleophilic attack, further enhancing the reaction's efficiency.
Design and Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Investigations
The synthesis of this compound itself follows a conventional two-step pathway. The initial step involves the synthesis of the corresponding ester, ethyl 4-[(4-ethoxyphenoxy)methyl]benzoate. This can be achieved through a Williamson ether synthesis, reacting ethyl 4-(bromomethyl)benzoate with 4-ethoxyphenol in the presence of a suitable base like potassium carbonate. The subsequent and final step is the hydrazinolysis of the synthesized ester. This reaction is typically carried out by refluxing the ethyl ester with hydrazine hydrate in an alcoholic solvent, such as ethanol, to yield the desired this compound. thepharmajournal.com
Building upon this core structure, SAR investigations necessitate the systematic synthesis of various analogs. These modifications are strategically focused on three key regions of the molecule: the ethoxyphenoxy moiety, the terminal hydrazide functionality, and the central benzoyl ring system.
Systematic Modification of the Ethoxyphenoxy Moiety
The ethoxyphenoxy group plays a significant role in defining the lipophilicity and potential for hydrogen bonding of the entire molecule. To explore its impact on biological activity, systematic modifications can be introduced. These include altering the length of the alkoxy chain and introducing various substituents onto the phenoxy ring.
Variations in the alkoxy group, such as replacing the ethoxy group with methoxy, propoxy, or butoxy groups, can influence the compound's solubility and ability to fit into a biological target's binding pocket. The synthesis of these analogs would follow a similar Williamson ether synthesis protocol, utilizing the corresponding 4-alkoxyphenol.
Table 1: Examples of Systematic Modifications of the Ethoxyphenoxy Moiety
| Modification Type | R Group / Substituent | Rationale for Modification |
| Alkoxy Chain Variation | ||
| Methoxy (-OCH₃) | Investigate the effect of a smaller, less lipophilic group. | |
| n-Propoxy (-O(CH₂)₂CH₃) | Assess the impact of increased chain length and lipophilicity. | |
| Isopropoxy (-OCH(CH₃)₂) | Explore the effect of a branched alkyl chain on steric interactions. | |
| Phenoxy Ring Substitution | ||
| 4'-Fluoro (-F) | Introduce a small, electronegative atom to alter electronic properties. | |
| 4'-Chloro (-Cl) | Investigate the effect of a larger, electron-withdrawing halogen. | |
| 4'-Methyl (-CH₃) | Add a small, electron-donating group to increase lipophilicity. | |
| 3',4'-Dichloro (-Cl)₂ | Examine the influence of multiple substituents on the ring. |
Derivatization Strategies at the Terminal Hydrazide Functionality
The hydrazide group (-CONHNH₂) is a versatile functional group that can be readily converted into a wide array of derivatives. prepchem.com This derivatization is a common strategy in drug design to explore new chemical space and modulate physicochemical properties such as stability, solubility, and receptor interaction.
One of the most common derivatization methods is the condensation of the hydrazide with various aldehydes or ketones to form hydrazones. researchgate.net This reaction is typically acid-catalyzed and proceeds readily. The resulting N'-substituted benzylidenebenzohydrazides introduce a new aromatic or aliphatic group, which can significantly influence the biological activity. The nature of the substituent on the aldehyde or ketone (e.g., hydroxyl, methoxy, nitro groups) can lead to diverse electronic and steric effects. researchgate.net
Beyond hydrazone formation, the hydrazide moiety can be N-acylated using acyl chlorides or anhydrides to produce N,N'-diacylhydrazines. Additionally, the hydrazide can serve as a key building block for the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. ajchem-a.com These cyclization reactions often involve reacting the hydrazide with reagents like carbon disulfide, isothiocyanates, or orthoesters.
Table 2: Examples of Derivatization Strategies at the Terminal Hydrazide Functionality
| Derivatization Strategy | Reagent Example | Resulting Functional Group/Heterocycle |
| Hydrazone Formation | Benzaldehyde | N'-Benzylidenehydrazide |
| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)hydrazide | |
| Acetone | N'-Isopropylidenehydrazide | |
| N-Acylation | Acetyl chloride | N-Acetylhydrazide |
| Benzoyl chloride | N-Benzoylhydrazide | |
| Heterocycle Formation | Carbon disulfide (followed by cyclization) | 1,3,4-Oxadiazole-2-thione |
| Phenyl isothiocyanate | N-Phenylthiosemicarbazide (precursor to thiadiazoles/triazoles) | |
| Formic acid | Precursor to 1,3,4-Oxadiazole |
Positional and Substituent Effects on the Central Benzoyl Ring System
Furthermore, the introduction of additional substituents on the benzoyl ring can modulate its reactivity and interaction with target proteins. The placement of small electron-donating groups like methyl or electron-withdrawing groups such as halogens or nitro groups can influence the acidity of the N-H protons of the hydrazide moiety and the rotational barriers of the single bonds. For instance, studies on related benzohydrazones have shown that electron-withdrawing groups on the benzoyl ring can affect the electronic properties and stability of the molecule.
A systematic investigation would involve synthesizing isomers with the ether-linked substituent at the 2- and 3-positions and introducing a second substituent (e.g., chloro, methyl, methoxy) at various available positions on the benzoyl ring to build a comprehensive SAR profile.
Table 3: Examples of Positional and Substituent Effects on the Central Benzoyl Ring
| Modification Type | Position of Ether Linkage | Additional Substituent | Rationale for Modification |
| Positional Isomerism | |||
| 2-position | None | Investigate the impact of a significant conformational change (ortho-isomer). | |
| 3-position | None | Assess the effect of an alternative substitution pattern (meta-isomer). | |
| Substituent Variation | |||
| 4-position | 2-Chloro | Introduce an electron-withdrawing group adjacent to the ether linkage. | |
| 4-position | 3-Methyl | Add a small, electron-donating group to a different position on the ring. | |
| 4-position | 3,5-Dichloro | Examine the cumulative effect of multiple electron-withdrawing groups. | |
| 2-position | 4-Methoxy | Combine positional isomerism with the introduction of an electron-donating group. |
Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 4 Ethoxyphenoxy Methyl Benzohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR spectroscopy identifies the different types of protons in a molecule. The spectrum provides information based on the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal. For 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide, a total of 18 protons are expected to be observed. The predicted chemical shifts are detailed in the table below.
Ethoxyphenoxy Group: The ethoxy group protons would appear as a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to coupling with each other. The four aromatic protons on the 4-ethoxyphenoxy ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
Benzyl Methylene Group: The two protons of the benzylic methylene bridge (-O-CH₂-Ar) would give rise to a singlet, as they have no adjacent protons to couple with.
Benzohydrazide (B10538) Group: The four protons on the 1,4-disubstituted benzohydrazide ring are predicted to appear as two doublets. The labile protons of the hydrazide group (-NH-NH₂) would appear as two distinct broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.05 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.60 | Broad Singlet | 2H | -NH-NH₂ |
| ~5.10 | Singlet | 2H | -O-CH₂ -Ar |
| ~6.90 | Doublet | 2H | Aromatic H (ortho to -OEt) |
| ~7.00 | Doublet | 2H | Aromatic H (meta to -OEt) |
| ~7.50 | Doublet | 2H | Aromatic H (ortho to -CH₂O-) |
| ~7.80 | Doublet | 2H | Aromatic H (meta to -CH₂O-) |
| ~9.80 | Broad Singlet | 1H | -CO-NH -NH₂ |
¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 12 unique carbon signals would be expected in the ¹³C NMR spectrum, as the molecule possesses some symmetry (two pairs of equivalent aromatic carbons in each ring).
Aliphatic Carbons: The methyl and methylene carbons of the ethoxy group, along with the benzylic methylene carbon, are expected in the upfield region of the spectrum.
Aromatic Carbons: The eight aromatic carbons would appear in the typical range of 115-160 ppm. The carbons attached to oxygen atoms (C-OEt and C-O-CH₂) will be the most downfield among the aromatic signals.
Carbonyl Carbon: The carbonyl carbon (C=O) of the hydrazide group is expected to be the most downfield signal, typically appearing above 165 ppm.
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~15.0 | -O-CH₂-C H₃ |
| ~64.0 | -O-C H₂-CH₃ |
| ~70.0 | -O-C H₂-Ar |
| ~115.0 | Aromatic CH (ortho to -OEt) |
| ~122.0 | Aromatic CH (meta to -OEt) |
| ~128.0 | Aromatic CH (meta to -CONHNH₂) |
| ~129.5 | Aromatic CH (ortho to -CONHNH₂) |
| ~131.0 | Aromatic C (ipso, attached to -CH₂O-) |
| ~142.0 | Aromatic C (ipso, attached to -CONHNH₂) |
| ~153.0 | Aromatic C (ipso, attached to -O-CH₂) |
| ~158.0 | Aromatic C (ipso, attached to -OEt) |
| ~167.0 | -C =O |
2D NMR experiments are crucial for assembling the final structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations include the one between the ethoxy group's -CH₂- and -CH₃ protons, and between the ortho- and meta-protons on both aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the benzylic -CH₂- protons to the carbons of the benzohydrazide ring and to the carbons of the phenoxy ring, confirming the ether linkage. It would also show correlations from the aromatic protons to the carbonyl carbon, solidifying the structure of the benzohydrazide moiety.
Fourier Transform Infrared (FT-IR) Vibrational Spectroscopy for Characteristic Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The key characteristic vibrational frequencies expected for this compound are tabulated below.
N-H Stretching: The hydrazide group (-NHNH₂) would show characteristic sharp peaks in the 3200-3400 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and methylene groups) appear just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the amide carbonyl group (C=O) is expected around 1640-1680 cm⁻¹, which is a hallmark of hydrazide compounds.
C-O Stretching: Two distinct C-O stretching bands are predicted: one for the aromatic ether linkage (Ar-O-C) around 1240 cm⁻¹ and another for the alkyl ether linkage (C-O-C) around 1110 cm⁻¹.
Predicted FT-IR Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300, ~3200 | N-H Stretching | Hydrazide (-NHNH₂) |
| ~3050 | C-H Stretching | Aromatic C-H |
| ~2980, ~2870 | C-H Stretching | Aliphatic C-H |
| ~1660 | C=O Stretching | Amide I Band |
| ~1600, ~1500 | C=C Stretching | Aromatic Ring |
| ~1540 | N-H Bending | Amide II Band |
| ~1245 | C-O Stretching | Aryl Ether (Ar-O) |
| ~1115 | C-O Stretching | Alkyl Ether (C-O) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Molecular Formula Confirmation
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₈N₂O₃), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.
Molecular Formula: C₁₆H₁₈N₂O₃
Monoisotopic Mass: 286.13174 Da
Calculated Exact Mass for [M+H]⁺: 287.13902 Da
An experimental HRMS result matching this calculated value to within a few parts per million (ppm) would provide unequivocal confirmation of the molecular formula.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformation
Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the ultimate structural proof by mapping the precise three-dimensional arrangement of atoms in the solid state. While no experimental data is available for this specific compound, analysis of similar structures in the literature allows for a reasoned prediction of its solid-state characteristics. nih.govresearchgate.net
Molecular Conformation: The molecule is not expected to be planar. Significant dihedral angles would exist between the two aromatic rings and the central ether linkage. The benzohydrazide moiety itself may exhibit some rotation around the C-C and N-N bonds. nih.gov
Hydrogen Bonding: The hydrazide group is an excellent hydrogen bond donor (-NH, -NH₂) and acceptor (C=O). It is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonds, likely forming chains or sheets. A common interaction in benzohydrazides is an N-H···O=C hydrogen bond, linking molecules together in the crystal lattice. researchgate.net
Elucidation of Molecular Conformation and Stereochemistry
Interactive Table 1: Selected Bond Lengths and Angles for Benzohydrazide Derivatives
| Parameter | Typical Value (Å/°) | Significance |
| C=O Bond Length | ~1.23 Å | Characteristic of a carbonyl group |
| C-N Bond Length | ~1.33 Å | Shorter than a typical C-N single bond, indicating some double bond character |
| N-N Bond Length | ~1.45 Å | Typical for a hydrazine (B178648) derivative |
| Dihedral Angle | Varies | Indicates the degree of twisting between the two phenyl rings |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The crystal structure of this compound is stabilized by a network of intermolecular interactions. Hydrogen bonding plays a pivotal role, with the hydrazide group (-NHNH₂) acting as both a hydrogen bond donor and acceptor. The amino group protons form hydrogen bonds with the carbonyl oxygen of neighboring molecules, creating chains or more complex three-dimensional networks. iucr.org These interactions are fundamental to the formation of a stable crystal lattice.
Interactive Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Groups Involved | Typical Distance (Å) |
| N-H···O Hydrogen Bond | -NH₂ and C=O | 2.8 - 3.2 |
| π-π Stacking | Phenyl rings | 3.3 - 3.8 |
| C-H···π Interaction | C-H bonds and Phenyl rings | 2.5 - 2.9 |
Investigation of Crystal Packing and Supramolecular Architecture
The supramolecular architecture can range from simple one-dimensional chains to more intricate two- or three-dimensional networks. iucr.org The specific arrangement of molecules in the crystal lattice determines its physical properties, such as melting point and solubility. Understanding the supramolecular chemistry of benzohydrazide derivatives is crucial for the design of new materials with desired properties.
In Vitro Biological Evaluation and Mechanistic Investigations of 4 4 Ethoxyphenoxy Methyl Benzohydrazide and Its Analogs
In Vitro Antimicrobial Potency Assessments
The antimicrobial potential of benzohydrazide (B10538) derivatives has been a subject of extensive research. These studies have explored their efficacy against a wide array of pathogenic microorganisms, including bacteria and fungi.
Antibacterial Efficacy Against Panels of Gram-Positive and Gram-Negative Bacterial Strains
Benzohydrazide derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. sid.irnih.govthepharmajournal.comnih.gov In various studies, these compounds have been synthesized and evaluated for their ability to inhibit the growth of clinically relevant bacterial strains.
One study detailed the synthesis of a series of N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides and their subsequent evaluation for antimicrobial activity using the tube dilution method. nih.gov The results, presented as minimum inhibitory concentration (MIC) values, indicated that several of the synthesized compounds exhibited potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov For instance, certain derivatives displayed significant activity, with some compounds being bacteriostatic in nature, meaning their minimum bactericidal concentration (MBC) values were threefold higher than their MIC values. nih.gov
Another investigation into novel 4-aminoquinoline-benzohydrazide-based molecular hybrids also revealed promising antibacterial activity. nih.gov Preliminary screenings identified several compounds with significant antimicrobial effects, with one particular hybrid, HD6, demonstrating impressively low MIC values against B. subtilis, S. aureus, and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Further testing confirmed the bactericidal properties of HD6, with a low minimum bactericidal concentration (MBC) against B. subtilis. nih.gov
The synthesis of chalcone-like benzohydrazide derivatives from natural products like vanillin (B372448) has also been explored. aip.org These compounds, which combine structural features of chalcones and pyrazolines, are designed to interact with bacterial cell walls. aip.org While specific data for 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide is not detailed, the broader class of benzohydrazides shows a clear potential for antibacterial action. sid.iraip.org
Table 1: Antibacterial Activity of Selected Benzohydrazide Analogs
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides | S. aureus | Variable | nih.gov |
| B. subtilis | Variable | nih.gov | |
| E. coli | Variable | nih.gov | |
| 4-Aminoquinoline-benzohydrazide hybrid (HD6) | B. subtilis | 8 | nih.gov |
| S. aureus | 128 | nih.gov | |
| P. aeruginosa | 128 | nih.gov | |
| 2-Propylquinoline-4-carboxylic acid hydrazide-hydrazone | P. aeruginosa | 0.39 ± 0.02 | nih.gov |
| S. aureus | 0.39 ± 0.02 | nih.gov | |
| E. coli | 1.56 ± 0.02 | nih.gov | |
| Indol-2-one (B1256649) derivative (Compound 21) | B. subtilis | < MIC of tetracycline | nih.gov |
| S. aureus | < MIC of tetracycline | nih.gov | |
| E. coli | < MIC of tetracycline | nih.gov |
Note: This table presents a selection of data for benzohydrazide analogs to illustrate the range of antibacterial activity.
Antifungal Efficacy Against Various Fungal Pathogens
In addition to their antibacterial properties, benzohydrazide derivatives have been evaluated for their antifungal activity against a variety of fungal pathogens. thepharmajournal.comnih.govmdpi.comnih.gov Studies have shown that these compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. nih.gov
The aforementioned study on N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides also assessed their antifungal potential. nih.gov The results indicated that these compounds were fungistatic, with their minimum fungicidal concentration (MFC) values being significantly higher than their MIC values. nih.gov
Research on N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides revealed that a particular compound exhibited the most potent antifungal activity, with a pMICca value of 2.07 µM/ml. thepharmajournal.com This highlights the potential for developing effective antifungal agents based on the benzohydrazide scaffold.
Furthermore, a series of new azole compounds, including benzimidazole (B57391) derivatives, were synthesized and tested against various Candida and Aspergillus species, as well as dermatophytes. nih.gov The results, presented as MIC values, showed that some of the synthesized compounds had significant antifungal effects, even against fluconazole-resistant strains. nih.gov
Table 2: Antifungal Activity of Selected Benzohydrazide Analogs
| Compound/Analog | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides | C. albicans | Variable | nih.gov |
| A. niger | Variable | nih.gov | |
| N′-(substituted)-4-(butan-2-lideneamino) benzohydrazide (Compound 6) | C. albicans | pMICca = 2.07 µM/ml | thepharmajournal.com |
| Benzimidazole derivative (1a) | Candida spp. | 0.5-256 | nih.gov |
| Aspergillus spp. | 16-256 | nih.gov | |
| Dermatophytes | 0.5-256 | nih.gov | |
| Benzimidazole derivative (2a) | Candida spp. | 2-256 | nih.gov |
| Aspergillus spp. | 16-256 | nih.gov | |
| Dermatophytes | 0.5-256 | nih.gov |
Note: This table presents a selection of data for benzohydrazide analogs to illustrate the range of antifungal activity.
Antimycobacterial Activity Profiling
The antimycobacterial potential of benzohydrazide derivatives has been investigated, with some analogs showing promising activity against Mycobacterium tuberculosis. thepharmajournal.commdpi.comresearchgate.netmdpi.comnih.gov
A review of various benzohydrazide derivatives highlighted the synthesis of novel 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides, which were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. thepharmajournal.com Certain compounds within this series were identified as potent antimycobacterial agents. thepharmajournal.com Similarly, p-hydroxybenzohydrazide derivatives have also been found to be potent inhibitors of the H37Rv strain. thepharmajournal.com
A study on N′-substituted 4-phenylpicolinohydrazonamides with a thiosemicarbazone moiety reported on their in vitro tuberculostatic activity. mdpi.com Two derivatives, in particular, demonstrated high activity against all tested strains of M. tuberculosis, with MIC values ranging from 3.1 to 12.5 µg/mL. mdpi.com
Furthermore, research on 2-(substituted benzyl)sulfanyl benzimidazoles, which share structural similarities, has shown that derivatives with electron-withdrawing substituents and low lipophilicity exhibit the highest antimycobacterial activity. nih.gov
Table 3: Antimycobacterial Activity of Selected Benzohydrazide Analogs
| Compound/Analog | Mycobacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-(Morpholin-4-yl)-N'-(arylidene) benzohydrazides (5c & 5d) | M. tuberculosis H37Rv | Potent | thepharmajournal.com |
| p-Hydroxybenzohydrazides (4a, 4d, 4g) | M. tuberculosis H37Rv | Potent | thepharmajournal.com |
| N′-Substituted 4-phenylpicolinohydrazonamide (1a) | M. tuberculosis (various strains) | 3.1–12.5 | mdpi.com |
| N′-Substituted 4-phenylpicolinohydrazonamide (1b) | M. tuberculosis (various strains) | 3.1–12.5 | mdpi.com |
| Benzohydrazone (Compound 1) | M. tuberculosis H37Rv | 7.8 | researchgate.net |
| Benzohydrazone (Compound 3) | M. tuberculosis H37Rv | 7.8 | researchgate.net |
Note: This table presents a selection of data for benzohydrazide analogs to illustrate the range of antimycobacterial activity.
Exploration of Cellular Mechanisms of Action (e.g., Membrane Disruption, Enzyme Inhibition)
The cellular mechanisms through which benzohydrazide derivatives exert their antimicrobial effects are multifaceted and can include enzyme inhibition and disruption of cellular structures. aip.orgnih.govmdpi.com
For some benzohydrazide derivatives, the proposed mechanism of action involves interaction with the bacterial cell wall. aip.org The structural characteristics of these compounds, such as the presence of C-N and N=N groups, are believed to be key to this interaction. aip.org
In the case of certain hydrazide-hydrazones, their antibacterial potency has been linked to strong binding interactions within the active site of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govmdpi.com For example, one indol-2-one derivative demonstrated strong inhibition of S. aureus DNA gyrase with an IC50 value of 19.32 ± 0.99 µM. mdpi.com
Other studies have suggested that the antimicrobial activity of these compounds may be related to the inhibition of other crucial enzymes or interference with virulence factors such as biofilm formation. mdpi.com The ability to chelate iron has also been identified as a potential mechanism for some derivatives.
In Vitro Enzyme Inhibition and Modulation Studies
Urease Enzyme Inhibition Potency and Kinetic Characterization
A significant area of research for benzohydrazide analogs has been their potent inhibitory activity against the urease enzyme. nih.govnih.gov Urease is a key enzyme in several pathogenic bacteria and fungi, and its inhibition is a target for therapeutic intervention.
A study on a series of benzohydrazide derivatives reported good inhibitory activities against urease, with IC50 values ranging from 0.87 ± 0.31 to 19.0 ± 0.25 µM, which were superior to the standard inhibitor thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). nih.gov The most active compound in this series had an IC50 of 0.87 ± 0.31 μM. nih.gov
Kinetic studies of these active compounds have been performed to understand their mode of inhibition. nih.govnih.gov Lineweaver-Burk plots, a graphical method for analyzing enzyme kinetics, have been utilized to determine the nature of the inhibition. nih.govresearchgate.netresearchgate.netwikipedia.org These studies have revealed that benzohydrazide derivatives can act as competitive or non-competitive inhibitors of urease. nih.gov A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding, while a non-competitive inhibitor binds to a different site, altering the enzyme's conformation and reducing its activity. wikipedia.org
Table 4: Urease Inhibition by Selected Benzohydrazide Analogs
| Compound/Analog | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| Benzohydrazide derivative (Compound 36) | 0.87 ± 0.31 | Competitive/Non-competitive | nih.gov |
| Benzohydrazide derivatives (Series 1-43) | 0.87 - 19.0 | Competitive/Non-competitive | nih.gov |
| Thiourea (Standard) | 21.25 ± 0.15 | - | nih.gov |
Note: This table presents a selection of data for benzohydrazide analogs to illustrate their urease inhibitory activity.
Carbonic Anhydrase Isozyme Inhibition Profiles
The inhibitory potential of compounds structurally related to this compound has been evaluated against several human carbonic anhydrase (hCA) isozymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes, including tumorigenesis. The inhibition of tumor-associated hCA isozymes, such as hCA IX and hCA XII, is a validated strategy for the development of anticancer agents.
Derivatives of 1,2,3-benzoxathiazine-2,2-dioxide have been shown to act as potent, nanomolar inhibitors of the tumor-associated isoforms hCA IX and hCA XII, while exhibiting significantly lower inhibitory activity against the ubiquitous cytosolic isoforms hCA I and II. This selectivity is a crucial aspect in the design of anticancer drugs to minimize off-target effects. Similarly, hydrazide-sulfonamide hybrids have demonstrated selective inhibition of hCA IX and XII over the off-target hCA II isoform. The primary sulfonamide group is a well-established zinc-binding group (ZBG) that coordinates to the zinc ion in the active site of the enzyme, a common mechanism for classical CA inhibitors.
While direct inhibitory data for this compound on carbonic anhydrase isozymes is not extensively documented in the reviewed literature, the activity of its analogs suggests that the benzohydrazide scaffold can be a platform for developing selective CA inhibitors. The inhibitory potency and selectivity are often modulated by the nature of substituents on the aromatic rings. For instance, in a series of N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides, the substitution pattern on the aryl moiety significantly influenced the inhibitory activity against hCA I and hCA II.
| Compound Class | Target Isozymes | Inhibition Profile | Selectivity |
| 4-Methyl-1,2,3-benzoxathiazine-2,2-dioxides | hCA IX, hCA XII | Nanomolar inhibition | Excellent selectivity over hCA I and very good selectivity over hCA II. |
| Hydrazide-sulfonamide hybrids | hCA IX, hCA XII | Potent inhibition | Selective for hCA IX/XII over hCA II. |
| Pyridazinecarboxamide derivatives | hCA I, II, IX, XII | Varied (nanomolar to micromolar) | Isoform-selective inhibitors were identified for all four isoforms. |
Kinase Inhibition Assays (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase, Succinate (B1194679) Dehydrogenase (SDH))
Epidermal Growth Factor Receptor (EGFR) Kinase
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a critical role in regulating cell proliferation, survival, and migration. Its overexpression and aberrant signaling are common in many human tumors, making it a prime target for anticancer drug development. Several benzohydrazide and benzothiazole (B30560) derivatives have been investigated as potential EGFR kinase inhibitors.
A series of novel benzohydrazide derivatives containing dihydropyrazole moieties were synthesized and evaluated for their EGFR kinase inhibitory activity. Among these, some compounds exhibited potent inhibition of EGFR with IC50 values in the nanomolar range. For example, one of the most active compounds demonstrated an EGFR inhibition IC50 of 0.08 µM. Similarly, certain 4-anilinoquinazolines have been identified as potent EGFR kinase inhibitors, acting as competitive inhibitors with respect to ATP.
The inhibitory mechanism of these compounds often involves blocking the ATP-binding site of the kinase domain. Molecular docking studies have been employed to predict the binding interactions of these derivatives within the EGFR active site, providing insights for structure-activity relationship (SAR) studies and the design of more potent inhibitors.
Succinate Dehydrogenase (SDH)
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH can impair cellular respiration and energy metabolism.
While there is extensive research on SDH inhibitors, particularly a class of fungicides known as SDHIs, direct evidence of this compound or its close analogs as SDH inhibitors is not prominent in the available literature. Some compounds, like diazoxide, are known to inhibit SDH, and this inhibition is proposed as a mechanism for cardioprotection. The reversibility of SDH inhibition is an important characteristic, allowing for transient effects and the potential for the enzyme to resume its normal function.
| Compound Class | Target Kinase | IC50 / Inhibition |
| Benzohydrazide-dihydropyrazole derivatives | EGFR | 0.08 µM (for the most potent compound). |
| 4-Anilinoquinazolines | EGFR | ~20 nM (for the most potent compounds). |
| Thiazolamide-benzamide derivatives | Bcr-Abl | Potent inhibition. |
Mechanistic Elucidation of Enzyme-Ligand Binding
Understanding the molecular interactions between an inhibitor and its target enzyme is fundamental for rational drug design. For carbonic anhydrase and kinase inhibitors, techniques like X-ray crystallography and molecular docking are invaluable.
Carbonic Anhydrase: The binding of sulfonamide-based inhibitors to carbonic anhydrase is well-characterized. The sulfonamide group's anionic nitrogen atom coordinates to the zinc ion in the enzyme's active site, while the rest of the molecule can form various interactions with amino acid residues in the active site cavity. These interactions, including hydrogen bonds and van der Waals forces, contribute to the binding affinity and selectivity of the inhibitor for different CA isozymes. The variability in the amino acid residues at the entrance of the active site among different CA isoforms allows for the design of isoform-selective inhibitors.
EGFR Kinase: The binding of inhibitors to the EGFR kinase domain typically occurs at the ATP-binding pocket. Molecular docking simulations of benzohydrazide and benzothiazole derivatives have shown that these compounds can form stable complexes within the EGFR active site through various interactions, such as hydrogen bonds with key amino acid residues and π-π stacking interactions. These computational studies help to rationalize the observed structure-activity relationships and guide the synthesis of analogs with improved potency.
In Vitro Antineoplastic Potency Investigations in Defined Cancer Cell Lines
The ultimate goal of developing enzyme inhibitors for cancer therapy is to achieve potent and selective killing of cancer cells. The following sections describe the evaluation of this compound analogs in various cancer cell lines.
Cytotoxicity and Antiproliferative Activity Evaluation Against Diverse Cancer Cell Lines
A wide range of benzohydrazide and related heterocyclic derivatives have demonstrated significant cytotoxic and antiproliferative activities against various human cancer cell lines. For instance, novel benzohydrazide derivatives containing dihydropyrazoles exhibited potent antiproliferative activity against A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cells, with IC50 values in the sub-micromolar range for the most active compounds.
Antioxidant Capacity and Free Radical Scavenging Properties
The antioxidant potential of a chemical compound is its ability to neutralize reactive oxygen species (ROS), also known as free radicals. This capacity is commonly evaluated through various in vitro assays that measure different aspects of antioxidant action.
DPPH and ABTS Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used to evaluate the free radical scavenging ability of a compound. Both assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the stable radical, thus neutralizing it and causing a measurable change in color, which can be quantified spectrophotometrically. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals.
Currently, specific IC50 values for this compound in DPPH and ABTS assays are not documented in available scientific literature.
Table 1: DPPH and ABTS Radical Scavenging Activity of this compound
| Assay | IC50 (µM) | Standard Reference |
| DPPH | Data not available | Ascorbic Acid / Trolox |
| ABTS | Data not available | Ascorbic Acid / Trolox |
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to assess the antioxidant capacity of a substance. This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex, and the intensity of the color is proportional to the antioxidant's reducing power. The results are typically expressed as FRAP values (in µM of Fe²⁺ equivalents).
Specific FRAP assay results for this compound are not available in the current body of scientific research.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe²⁺ equivalents) |
| This compound | Data not available |
In Vitro Anti-Inflammatory Activity in Relevant Cellular Models (e.g., Inhibition of Pro-inflammatory Mediators)
The anti-inflammatory potential of a compound can be determined in vitro by assessing its ability to inhibit the production of pro-inflammatory mediators in relevant cell lines, such as macrophages stimulated with lipopolysaccharide (LPS). Key pro-inflammatory mediators include cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
There is currently no published research detailing the in vitro anti-inflammatory activity of this compound, including its effect on the inhibition of pro-inflammatory mediators.
Table 3: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Pro-inflammatory Mediator | Inhibition (%) at a specific concentration | IC50 (µM) |
| e.g., RAW 264.7 | TNF-α | Data not available | Data not available |
| e.g., RAW 264.7 | IL-6 | Data not available | Data not available |
Computational Chemistry and in Silico Modeling of 4 4 Ethoxyphenoxy Methyl Benzohydrazide
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the molecular Schrödinger equation to provide information on electron distribution, molecular energy, and geometry. wikipedia.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a workhorse of modern computational chemistry for predicting molecular geometries and electronic properties. A typical DFT study of 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. This process minimizes the energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles that define its shape.
While specific DFT data for this compound is not present in the reviewed literature, studies on analogous hydrazone structures provide examples of the expected outcomes. For instance, DFT calculations on similar molecules have been used to correlate theoretical data with experimental results from X-ray crystallography, showing good agreement.
Illustrative Data Table: Predicted Geometric Parameters for a Hydrazide Scaffold (Hypothetical) This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative and not specific to this compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O | 1.24 |
| N-N | 1.39 | |
| C-N (amide) | 1.35 | |
| C-O (ether) | 1.37 | |
| Bond Angles (°) | O=C-N | 122.5 |
| C-N-N | 118.0 | |
| C-O-C (ether) | 117.5 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting how a molecule will interact with other species. uni-muenchen.denih.gov It is calculated to visualize the charge distribution of a molecule in 3D space, identifying regions that are rich or poor in electrons. The MEP surface maps the electrostatic potential onto the molecule's electron density surface. uni-muenchen.de
For this compound, an MEP analysis would highlight the electronegative and electropositive regions.
Electronegative Regions (Red/Yellow): These areas, rich in electrons, indicate sites susceptible to electrophilic attack. For this molecule, such regions would be expected around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, as well as the oxygen atom of the ethoxy group. These sites are potential hydrogen bond acceptors.
Electropositive Regions (Blue): These areas, which are electron-deficient, indicate sites for nucleophilic attack. The hydrogen atoms of the N-H groups in the hydrazide moiety are typically the most electropositive regions, acting as hydrogen bond donors. nih.gov
This analysis is crucial for predicting non-covalent interactions, such as those occurring in a protein's binding pocket. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from FMO analysis. ajchem-a.com
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This often correlates with higher chemical reactivity and lower kinetic stability.
A large HOMO-LUMO gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO would likely be distributed over the electron-rich phenoxy and benzohydrazide (B10538) portions of the molecule, while the LUMO might be centered on the benzoyl ring system. Calculating these values would provide quantitative measures of the molecule's electronic stability and reactivity profile.
Illustrative Data Table: FMO Parameters for a Hydrazide Scaffold (Hypothetical) This table illustrates the type of data obtained from an FMO analysis. The values are representative and not specific to this compound.
| Parameter | Energy (eV) |
| E(HOMO) | -6.2 |
| E(LUMO) | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govmdpi.com This method is central to structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. mdpi.com
While no specific molecular docking studies for this compound have been reported in the reviewed literature, research on similar hydrazide and hydrazone derivatives shows their potential to bind to various protein targets, including kinases and enzymes implicated in diseases like cancer. uni-muenchen.denih.gov
A molecular docking simulation for this compound would involve:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Defining the active binding site of the protein.
Allowing a computational algorithm to place the flexible ligand into this site in numerous possible conformations and orientations.
Using a scoring function to rank the different binding poses, with lower scores typically indicating more favorable interactions. mdpi.com
The results would predict the most stable binding mode of the compound within the protein's active site, providing a visual hypothesis of the ligand-receptor complex.
The primary output of a docking simulation is the prediction of binding affinity (often given as a docking score or estimated free energy of binding) and the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for a ligand's biological activity.
For this compound, the key interactions would likely involve:
Hydrogen Bonds: The -NH and -NH2 groups of the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups would be expected to interact with polar amino acid residues in the active site.
Hydrophobic Interactions: The two phenyl rings and the ethyl group provide significant hydrophobic character, which can form favorable van der Waals and pi-stacking interactions with nonpolar residues like leucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic rings could engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Illustrative Data Table: Predicted Interactions for a Hydrazide Ligand in a Kinase Active Site (Hypothetical) This table illustrates the type of interaction data obtained from a molecular docking study. The data is representative and not specific to this compound.
| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |
| Carbonyl Oxygen | Lysine-85 | Hydrogen Bond | 2.1 |
| Amide N-H | Aspartate-196 | Hydrogen Bond | 2.4 |
| Ethoxy Phenyl Ring | Leucine-185 | Hydrophobic | 3.8 |
| Benzoyl Phenyl Ring | Phenylalanine-67 | Pi-Pi Stacking | 4.2 |
This detailed analysis of binding modes and interactions is essential for the rational design of more potent and selective analogs in drug discovery programs. ajchem-a.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijcrt.orgnih.gov By identifying the key molecular features that influence a compound's potency, QSAR models can be used to predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization. ijcrt.org
Development of Predictive Models for Biological Activities
While specific QSAR models for this compound are not extensively documented in publicly available literature, the development of such models would follow a well-established protocol. This involves compiling a dataset of structurally related benzohydrazide derivatives with their corresponding measured biological activities (e.g., enzyme inhibition, antimicrobial effects). derpharmachemica.comresearchgate.net
The process of building a predictive QSAR model involves several steps:
Data Set Preparation: A diverse set of benzohydrazide analogs would be selected, and their structures would be accurately represented in a computer-readable format. derpharmachemica.com Their biological activities would be converted to a logarithmic scale (e.g., pIC50) to linearize the data. derpharmachemica.com
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. derpharmachemica.com
Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms are employed to build the QSAR model. ijcrt.org These methods identify a subset of descriptors that best correlate with the biological activity.
Model Validation: The predictive power of the generated model is rigorously assessed using techniques like leave-one-out cross-validation (q²) and external validation with a test set of compounds (pred_r²). derpharmachemica.com A statistically robust model will have high values for these validation parameters. derpharmachemica.com
For instance, a 3D-QSAR study on a series of p-hydroxy benzohydrazide derivatives yielded a model with significant statistical values, indicating its predictive capability for antimicrobial activity. derpharmachemica.com Similarly, QSAR models for other benzohydrazide series have been developed to predict activities such as anti-diabetic potential. ijcrt.org
Table 1: Representative Statistical Parameters for a Hypothetical QSAR Model of Benzohydrazide Derivatives
| Parameter | Value | Description |
| r² | > 0.6 | Coefficient of determination for the training set. |
| q² | > 0.5 | Cross-validated correlation coefficient. |
| pred_r² | > 0.5 | Predictive ability for the external test set. |
This table illustrates typical validation parameters for a robust QSAR model.
Identification of Key Physicochemical Descriptors Influencing Potency
The analysis of a validated QSAR model allows for the identification of the most influential physicochemical descriptors. These descriptors highlight the molecular properties that are critical for the biological activity of the compound series. For benzohydrazide and hydrazone derivatives, common influential descriptors include:
Electronic Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as atomic charges, can indicate the compound's reactivity and ability to participate in electronic interactions with a biological target.
Steric Descriptors: Molar refractivity (MR) and specific steric fields from 3D-QSAR can point to the importance of molecular size and shape for fitting into a receptor's binding pocket.
Hydrophobic Descriptors: The partition coefficient (logP) is a crucial descriptor that influences a compound's ability to cross cell membranes and interact with hydrophobic pockets in a protein.
In a hypothetical QSAR model for this compound, the ethoxy group would likely contribute significantly to the hydrophobic descriptors. The benzohydrazide moiety, with its hydrogen bond donors and acceptors, would be critical for electronic and polar interactions. The flexible ether linkage would be captured by topological and conformational descriptors.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. researchgate.net By simulating the movements of atoms and molecules over time, MD can provide detailed insights into the conformational flexibility of a ligand like this compound and its dynamic interactions within a protein binding site. researchgate.netroyalsocietypublishing.org
MD simulations of hydrazone derivatives have been used to assess the stability of ligand-protein complexes. researchgate.netthaiscience.info The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a key metric for evaluating the stability of the binding pose. researchgate.netroyalsocietypublishing.org A stable complex will exhibit minimal fluctuations in RMSD. researchgate.net
For this compound, an MD simulation would reveal the preferred conformations of the molecule in solution and when bound to a target. The ether linkage provides significant conformational freedom, allowing the two aromatic rings to adopt various relative orientations. Understanding this flexibility is crucial for predicting how the molecule can adapt its shape to fit into a binding pocket.
Furthermore, MD simulations can elucidate the dynamics of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. researchgate.net The persistence of these interactions over the simulation trajectory can indicate their importance for binding affinity.
Table 2: Key Parameters Analyzed in a Typical MD Simulation of a Ligand-Protein Complex
| Parameter | Description |
| RMSD | Root Mean Square Deviation: Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. |
| RMSF | Root Mean Square Fluctuation: Measures the fluctuation of individual atoms or residues, highlighting flexible regions. |
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds between the ligand and protein over time. |
| Radius of Gyration | Indicates the compactness of the protein structure during the simulation. |
This table outlines common analyses performed on MD simulation trajectories to understand ligand binding and conformational dynamics.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Theoretical Pharmacokinetic Profile
In silico ADME prediction is a critical component of modern drug discovery, providing an early assessment of a compound's potential pharmacokinetic properties. mdpi.comnih.gov These predictive models use the chemical structure of a molecule to estimate various ADME parameters, helping to identify potential liabilities before resource-intensive experimental studies are undertaken. scienceopen.com
For this compound, a theoretical pharmacokinetic profile can be generated using various computational tools. Key predicted properties would include:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. nih.gov The presence of both lipophilic (ethoxyphenyl) and polar (benzohydrazide) moieties in this compound suggests a balance of properties that may favor absorption.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are important for understanding how a drug will distribute throughout the body. mdpi.com
Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is a key prediction for assessing potential drug-drug interactions. nih.gov
Excretion: Properties like renal clearance can be estimated to understand how the compound is eliminated from the body.
Many in silico ADME predictions are guided by "rules-of-thumb" like Lipinski's Rule of Five, which provides a general indication of a compound's drug-likeness based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net
Table 3: Hypothetical In Silico ADME Profile for this compound
| ADME Property | Predicted Value/Classification | Significance |
| Molecular Weight | ~300 g/mol | Compliant with Lipinski's Rule (<500) |
| logP | 2.5 - 3.5 | Indicates good lipophilicity for absorption |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |
| Human Intestinal Absorption | High | Suggests good oral bioavailability |
| BBB Permeability | Low to Moderate | May or may not cross the blood-brain barrier |
| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |
| Drug-Likeness Score | Positive | Indicates a favorable overall profile |
This table presents a hypothetical ADME profile based on the structure of the compound and general trends observed for similar molecules. Actual values would need to be calculated using specific software.
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing 4-[(4-Ethoxyphenoxy)methyl]benzohydrazide?
- Methodological Answer : The synthesis typically involves condensation of 4-ethoxybenzaldehyde derivatives with benzohydrazide precursors. A common approach includes:
- Step 1 : Reacting methyl 4-hydroxybenzoate with chloromethyl ether derivatives (e.g., 4-ethoxyphenoxymethyl chloride) under basic conditions (K₂CO₃/DMF) with ultrasonication to improve reaction efficiency .
- Step 2 : Hydrazide formation via refluxing the ester intermediate with hydrazine hydrate .
- Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity (e.g., ethanol/water mixtures) for recrystallization to achieve high purity .
Q. How can crystallization conditions be designed to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer :
- Solvent Selection : Use ethanol (95%) for slow evaporation at controlled temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Crystal Growth : Employ gradient cooling (hot ethanol solution cooled to 4°C) to promote nucleation. Crystal quality is enhanced by hydrogen-bonded networks, as seen in analogous hydrazides .
- Validation : Confirm crystal system (monoclinic C2/c for related hydrazides) and lattice parameters via SHELX refinement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on intermolecular interactions?
- Methodological Answer :
- DFT Modeling : Use B3LYP/6-31G(d,p) theory to calculate electrostatic and dispersion contributions to lattice energy. For example, DFT revealed that hydrogen bonding (N–H⋯O) and C–H⋯π interactions dominate in benzohydrazide packing .
- Validation : Compare Hirshfeld surface analysis (via CrystalExplorer) with experimental X-ray data to identify overlooked interactions (e.g., short H–H contacts < sum of van der Waals radii) .
Q. What strategies are effective in designing bioactivity assays to evaluate acetylcholinesterase (AChE) inhibition?
- Methodological Answer :
- Assay Design : Use Ellman’s method with slight modifications:
- Step 1 : Pre-incubate AChE with test compound (0.1–100 µM) in PBS (pH 8.0).
- Step 2 : Add DTNB (5,5’-dithiobis-2-nitrobenzoic acid) and acetylthiocholine iodide, then measure absorbance at 412 nm .
- Data Interpretation : Compare IC₅₀ values with donepezil (reference inhibitor). For hydrazide derivatives, substituents like trifluoromethyl groups enhance binding via hydrophobic interactions .
Q. How can structural data be reconciled with spectroscopic discrepancies (e.g., NMR vs. XRD)?
- Methodological Answer :
- XRD Validation : Use SHELXL for refinement of hydrogen atom positions, which are often ambiguous in NMR due to dynamic effects .
- Dynamic NMR Analysis : Perform variable-temperature ¹H-NMR to assess conformational flexibility (e.g., rotation around the hydrazide bond) that may mask true solid-state geometry .
Methodological Resources
- Crystallography : SHELX suite for structure solution/refinement ; Mercury for visualization .
- Synthesis Optimization : Ultrasonication (20–40 kHz) reduces reaction time by 50% in hydrazide formation .
- Bioactivity Profiling : MTS assay for cytotoxicity screening ; molecular docking (AutoDock Vina) to predict binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
